molecular formula C20H27N3O3 B2634338 1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea CAS No. 1207044-22-1

1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea

Cat. No.: B2634338
CAS No.: 1207044-22-1
M. Wt: 357.454
InChI Key: FPAIVEBXACEHFU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to two aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The intermediate is then reacted with 3,5-dimethoxyphenyl isocyanate under controlled conditions to form the final product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethoxyphenyl)-3-(3-(4-methylphenyl)propyl)urea
  • 1-(3,5-Dimethoxyphenyl)-3-(3-(4-aminophenyl)propyl)urea
  • 1-(3,5-Dimethoxyphenyl)-3-(3-(4-hydroxyphenyl)propyl)urea

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-23(2)17-9-7-15(8-10-17)6-5-11-21-20(24)22-16-12-18(25-3)14-19(13-16)26-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAIVEBXACEHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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